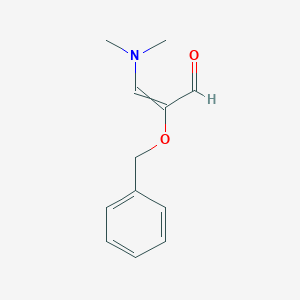
2-Benzyloxy-3-(dimethylamino)acrolein
Overview
Description
2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzyloxy group attached to the acrolein backbone, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves the reaction of benzyloxyacetaldehyde diethyl acetal with phosphorus pentachloride, followed by treatment with N,N-dimethylformamide and sodium hydroxide. The reaction conditions are as follows :
- Benzyloxyacetaldehyde diethyl acetal is stirred under ice cooling and added with phosphorus pentachloride.
- The mixture is heated and stirred on an oil bath at 75°C.
- Anhydrous N,N-dimethylformamide is added, and the mixture is stirred at room temperature for 3 days.
- The reaction mixture is treated with aqueous sodium hydroxide to achieve a pH of 8 or higher, followed by extraction with ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous processes and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the benzyloxy group.
2-Benzyloxyacrolein: Contains the benzyloxy group but lacks the dimethylamino group.
Uniqueness: 2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
YPUSLQFSBBYBCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















